N-[2-(pyridin-2-yl)ethyl]-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide
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Overview
Description
N~5~-[2-(2-PYRIDYL)ETHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE is a complex organic compound that features a combination of pyridine, pyrrole, and oxadiazole rings
Preparation Methods
The synthesis of N5-[2-(2-PYRIDYL)ETHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the pyridine and pyrrole moieties via substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
N~5~-[2-(2-PYRIDYL)ETHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions. Common reagents and conditions used in these reactions include organic solvents, acidic or basic catalysts, and controlled temperatures. Major products formed from these reactions vary based on the specific reaction pathway and conditions employed.
Scientific Research Applications
N~5~-[2-(2-PYRIDYL)ETHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N5-[2-(2-PYRIDYL)ETHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N~5~-[2-(2-PYRIDYL)ETHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyridine derivatives: Compounds containing the pyridine ring, which exhibit similar chemical properties and biological activities.
Pyrrole derivatives: Compounds with the pyrrole ring, known for their diverse biological activities and applications in materials science.
Oxadiazole derivatives: Compounds featuring the oxadiazole ring, which are studied for their potential as pharmaceuticals and advanced materials. The uniqueness of N5-[2-(2-PYRIDYL)ETHYL]-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE lies in its combination of these three distinct ring systems, providing a versatile platform for various applications.
Properties
Molecular Formula |
C20H17N5O2 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C20H17N5O2/c26-19(22-12-10-16-5-1-2-11-21-16)20-23-18(24-27-20)15-6-8-17(9-7-15)25-13-3-4-14-25/h1-9,11,13-14H,10,12H2,(H,22,26) |
InChI Key |
QWTNLVYZNQSIBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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